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Compound of Interest

Compound Name: VU6015929 HCl

Cat. No.: B1193823

Get Quote

High-Potency, Selective Inhibition of Discoidin Domain Receptors (DDR1/2)[1]

Introduction & Mechanism of Action
VU6015929 HCl is a highly potent, selective, and CNS-penetrant small-molecule inhibitor of

Discoidin Domain Receptors 1 and 2 (DDR1/2). Unlike classical Receptor Tyrosine Kinases

(RTKs) activated by soluble growth factors (e.g., EGFR, VEGFR), DDRs are uniquely activated

by fibrillar collagens (Type I-V) in the extracellular matrix (ECM).

Why Use VU6015929?
Selectivity: It exhibits low nanomolar potency (DDR1 IC

= 4.7 nM; DDR2 IC

= 7.4 nM) with a clean kinome profile, avoiding off-target effects common in earlier
generation inhibitors like imatinib or dasatinib.

Therapeutic Relevance: DDR1/2 signaling drives fibrosis (kidney, lung), tumor metastasis,

and chemotherapy resistance. VU6015929 is a critical tool for dissecting these matrix-driven

pathologies.
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Mechanism: It binds the intracellular kinase domain of DDR1/2, preventing ATP binding and

subsequent autophosphorylation upon collagen stimulation.

Signaling Pathway & Inhibition Logic
The following diagram illustrates the DDR signaling cascade and the specific intervention point

of VU6015929. Note that DDR activation kinetics are characteristically slow (hours) compared

to other RTKs (minutes).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193823?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fibrillar Collagen
(Type I/IV)

DDR1/2 (Inactive
Dimer)

 Binding

DDR1/2 (Active
Phosphorylated)

 Slow Activation
(Hrs)

ShcA / Nck

 Recruitment

NF-κB
Signaling

VU6015929
(Inhibitor)

 Blocks Kinase
Activity

MAPK / ERK
Pathway

PI3K / Akt
Pathway

ECM Production
(Collagen IV/Fibronectin)

Cell Migration &
Invasion

Cell Survival &
Chemoresistance

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1193823/docs?utm_src=pdf-body-img#application-note-cell-based-assays-using-vu6015929-hcl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193823?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Mechanism of Action. VU6015929 inhibits the kinase activity of DDR1/2, blocking the

transduction of collagen-sensing signals into pro-fibrotic and pro-migratory phenotypes.

Experimental Design & Preparation
Compound Handling & Solubility
VU6015929 is hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous

media, which leads to false negatives.

Parameter Specification

Molecular Weight ~485.43 g/mol (Free base) / Salt form varies

Stock Solvent
DMSO (Anhydrous). Solubility up to 100 mg/mL.

[1]

Storage
-80°C (Stock); -20°C (Short term).[1] Avoid

freeze-thaw cycles.

Aqueous Solubility
Insoluble in water/PBS. Requires co-solvents

(e.g., PEG300) for high conc.

Preparation Protocol:

Stock Solution (10 mM): Dissolve powder in anhydrous DMSO. Vortex and sonicate briefly if

necessary.

Working Solution: Dilute the stock into culture medium immediately prior to use.

Critical Step: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.

Example: For a 100 nM treatment, dilute 10 mM stock 1:1000 in DMSO (to 10 µM), then

1:100 into medium.

Dose Selection
Cell-Free Kinase Assays: IC

~5–8 nM.
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Cell-Based Assays: 10 nM – 100 nM is the effective range for complete inhibition.

Note: Concentrations >1 µM may introduce off-target effects; maintain <500 nM for

specificity.

Protocol 1: Target Engagement
(Autophosphorylation Assay)
Objective: Validate that VU6015929 inhibits Collagen I-induced DDR1 phosphorylation in your

specific cell line (e.g., HEK293-DDR1, HCT116, or Mesangial cells).

Scientific Logic: Unlike EGFR, DDRs require long-term stimulation with collagen. Short pulses

(15 min) will not activate the receptor.

Materials
Cells: Adherent cells expressing DDR1/2.[2]

Ligand: Rat Tail Collagen Type I (Soluble, acidic).

Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: DDRs are prone

to rapid dephosphorylation).

Detection: Anti-phospho-DDR1 (Tyr792) antibody; Total DDR1 antibody.

Step-by-Step Methodology
Seeding: Plate cells in 6-well plates (0.5 × 10

cells/well) in complete medium. Allow to adhere overnight.

Starvation: Wash 2x with PBS. Incubate in serum-free medium for 4–16 hours.

Why? Serum contains fibronectin and other factors that can activate basal signaling,

masking the specific collagen response.

Pre-treatment: Add VU6015929 (0, 10, 30, 100, 300 nM) to the serum-free medium. Incubate

for 1 hour.
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Control: DMSO vehicle control is mandatory.

Stimulation: Add Collagen Type I (Final conc: 10–50 µg/mL) directly to the medium

containing the inhibitor.

Incubation: Incubate at 37°C for 2 to 24 hours.

Optimization: DDR1 phosphorylation peaks typically between 18–24 hours in many cell

types. Perform a time-course if unsure.

Lysis:

Place plate on ice. Wash 1x with ice-cold PBS (containing 1 mM Na

VO

to preserve tyrosines).

Lyse cells and collect supernatant.

Analysis: Perform Western Blot. Normalize p-DDR1 signal to Total DDR1.

Expected Result: A dose-dependent reduction in p-DDR1 bands, with complete ablation

typically observed at ≥100 nM.

Protocol 2: Functional Fibrosis Assay (Collagen IV
Production)
Objective: Assess the therapeutic potential of VU6015929 by measuring the reduction of ECM

production (Collagen IV) in renal or pulmonary fibroblasts.

Scientific Logic: DDR1 activation drives a feed-forward loop increasing Collagen IV synthesis.

Blocking this loop is a key antifibrotic mechanism.

Step-by-Step Methodology
Cell System: Primary Mesangial Cells or Activated Stellate Cells.

Culture Conditions: 96-well plate format.
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Treatment:

Pre-incubate cells with VU6015929 (10–500 nM) for 1 hour.

Stimulate with Collagen I (10 µg/mL) or TGF-β (if studying cross-talk) for 24–48 hours.

Readout (ELISA):

Remove supernatant (if measuring secreted collagen) or lyse cells (for intracellular).

Use a Sandwich ELISA specific for Collagen IV.

Alternative Readout (Western Blot):

Lyse cells and blot for Collagen IV.[2]

Loading Control:

-actin or GAPDH.

Data Interpretation: Calculate the Percent Inhibition relative to the Vehicle + Collagen

stimulated control.

Troubleshooting & Optimization (E-E-A-T)
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Issue Probable Cause Expert Solution

No p-DDR1 Signal Stimulation time too short.

DDRs are slow. Increase

Collagen I incubation to 18–24

hours.

High Basal Phosphorylation Autocrine collagen loop.

Starve cells longer (up to 24h)

or use collagen-coated plates

instead of soluble collagen to

control the start time precisely.

Precipitation of Compound
High concentration in aqueous

media.

Do not exceed 10 µM in stock

dilution steps before adding to

cells. Ensure DMSO < 0.1%.

Cell Detachment High Collagen concentrations.

Collagen I can cause gelation

or detachment at high

concentrations. Use 10 µg/mL

as a starting point.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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